Para-Substitution Pattern Confers Distinct Molecular Geometry and Reactivity vs. Ortho Isomer
The target compound features a para-substituted oxalylamino group on the benzoate ring, whereas its closest isomer, 2-(ethoxyoxalyl-amino)-benzoic acid methyl ester (CAS 20983-81-7), bears the same substituent in the ortho position . This positional difference results in a distinct molecular geometry: the para isomer exhibits an extended, linear conformation with a larger distance between the two ester functionalities, while the ortho isomer introduces a kinked geometry and potential intramolecular hydrogen bonding . Such geometric disparities are critical in synthetic applications where the spatial orientation of reactive handles dictates coupling efficiency and in biological systems where binding pocket complementarity is essential [1].
| Evidence Dimension | Positional isomerism and molecular geometry |
|---|---|
| Target Compound Data | para-substituted (CAS 20983-83-9), molecular formula C₁₂H₁₃NO₅, MW 251.24 g/mol |
| Comparator Or Baseline | ortho-substituted isomer (CAS 20983-81-7), molecular formula C₁₂H₁₃NO₅, MW 251.24 g/mol |
| Quantified Difference | Identical formula and mass; difference lies in substitution pattern (para vs. ortho) leading to distinct 3D conformations and reactivity profiles. |
| Conditions | Isomeric comparison based on chemical structure and established principles of aromatic substitution. |
Why This Matters
The para-substitution pattern of the target compound is essential for achieving the desired linear molecular architecture required in extended scaffolds and for avoiding unwanted steric clashes in enzyme active sites compared to the ortho isomer.
- [1] Liu G, Szczepankiewicz BG, Pei Z, et al. Discovery and structure-activity relationship of oxalylarylaminobenzoic acids as inhibitors of protein tyrosine phosphatase 1B. J Med Chem. 2003;46(11):2093-2103. View Source
